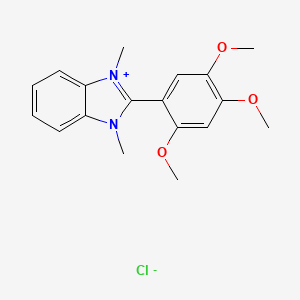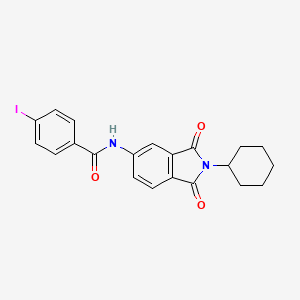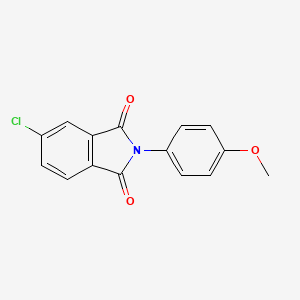
(2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine, also known as TMA-2, is a psychoactive substance belonging to the family of phenethylamines. It is a potent hallucinogen and has been the subject of scientific research for its potential therapeutic applications.
Mécanisme D'action
(2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine acts primarily as a partial agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. It also has affinity for other serotonin receptors, as well as dopamine and norepinephrine receptors. The exact mechanism of action of (2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine is not fully understood, but it is believed to modulate the activity of the default mode network in the brain, which is involved in self-referential thinking and emotional processing.
Biochemical and Physiological Effects
(2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine induces a range of psychedelic effects, including altered perception, thought, and mood. It can also cause physical effects such as dilated pupils, increased heart rate and blood pressure, and tremors. (2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine has been shown to increase brain activity in regions associated with visual processing and emotional regulation, as well as to enhance connectivity between different brain networks.
Avantages Et Limitations Des Expériences En Laboratoire
(2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine has several advantages for use in lab experiments, including its potent and selective pharmacological effects, its long duration of action, and its potential therapeutic applications. However, it also has several limitations, including its illegal status in many countries, its potential for abuse and adverse effects, and the need for careful dosing and monitoring.
Orientations Futures
There are several potential future directions for research on (2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine. These include further investigation of its therapeutic potential, particularly in the treatment of depression, anxiety, and PTSD. There is also a need for more studies on its mechanism of action and its effects on brain function and connectivity. Additionally, there is a need for more research on the safety and efficacy of (2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine, as well as its potential for abuse and addiction. Finally, there is a need for the development of new synthetic methods for (2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine that are more efficient and scalable.
Méthodes De Synthèse
(2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine can be synthesized through several methods, including the reduction of 3,4,5-trimethoxyphenylacetone with aluminum amalgam or sodium borohydride, or the condensation of 2-methylbenzaldehyde with 3,4,5-trimethoxybenzylamine in the presence of a reducing agent. The purity and yield of (2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine can be improved through recrystallization and chromatography techniques.
Applications De Recherche Scientifique
(2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine has been studied for its potential therapeutic applications, particularly in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have a rapid onset of action and a long duration of effects, making it a promising candidate for psychedelic-assisted therapy. (2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine has also been studied for its potential neuroprotective effects and its ability to enhance cognitive function.
Propriétés
IUPAC Name |
1-(2-methylphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-13-7-5-6-8-15(13)12-19-11-14-9-16(20-2)18(22-4)17(10-14)21-3/h5-10,19H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHMBRTYPFFTSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)tetrazolo[5,1-a]phthalazin-6-amine](/img/structure/B5233151.png)
![4-[4-(dimethylamino)benzylidene]-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5233153.png)
![2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5233157.png)
![(1H-benzimidazol-2-ylmethyl){[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B5233182.png)
![3-(3,4-dimethoxyphenyl)-11-(5-methyl-2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233184.png)



![2-[(4-butoxybenzoyl)amino]-5-phenyl-2,4-pentadienoic acid](/img/structure/B5233206.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-isobutoxybenzamide](/img/structure/B5233207.png)
![6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5233211.png)

![5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5233237.png)
![2-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B5233249.png)